molecular formula C6H11NO4 B1610125 2,2-Dimethyl-5-nitro-1,3-dioxane CAS No. 4064-87-3

2,2-Dimethyl-5-nitro-1,3-dioxane

Cat. No. B1610125
CAS RN: 4064-87-3
M. Wt: 161.16 g/mol
InChI Key: BLHMJKUCBVSLQC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-nitro-1,3-dioxane is a chemical compound with the molecular formula C6H11NO4 . It is a synthetic organic compound that is often used as a stabilizer in explosives and propellants .


Synthesis Analysis

The synthesis of 2,2-Dimethyl-5-nitro-1,3-dioxane involves a series of energetic azidonitrate derivatives starting from the readily available nitroisobutylglycerol . Another method involves the use of 2,2-dimethyl- [1,3]dioxan-5-ol by reducing with lithium aluminum hydride .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-5-nitro-1,3-dioxane is characterized by an average mass of 161.156 Da and a monoisotopic mass of 161.068802 Da . It contains a total of 22 bonds, including 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, 1 nitro group (aliphatic), and 2 ethers (aliphatic) .

Safety And Hazards

2,2-Dimethyl-5-nitro-1,3-dioxane is a potentially dangerous substance to handle due to its high volatility and low flash point . It causes skin irritation and may cause irritation of the digestive tract. It may be harmful if swallowed or inhaled .

properties

IUPAC Name

2,2-dimethyl-5-nitro-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-6(2)10-3-5(4-11-6)7(8)9/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHMJKUCBVSLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446729
Record name 2,2-dimethyl-5-nitro-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-5-nitro-1,3-dioxane

CAS RN

4064-87-3
Record name 2,2-dimethyl-5-nitro-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 250 ml round bottom flask equipped with a stir bar, thermometer and reflux condensor topped with a nitrogen inlet was added 5.73 g (0.03 mole) of 2,2-dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane and 70 ml 10% sodium hydroxide which was heated to 60° C. for one hour. The solution was cooled to 5° C. and at this temperature acidified to pH 5 with concentrated acetic acid. The precipitated solid was filtered off and dried to give 5.2 g (92%) of 2,2-dimethyl-5-nitro-1,3-dioxane m.p. 60°-61° C. 1H NMR in CD3OD also confirmed the structure.
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Synthesis routes and methods II

Procedure details

Into a 250 ml round bottom flask equipped with a stir bar, thermometer and reflux condenser topped with a nitrogen inlet was added 5.73 (0.03) mole) of 2,2-dimethyl-5-hydroxymethyl-5-nitro-1,3-dioxane and 70 ml 10% sodium hydroxide which was heated to 60° C. for one hour. The solution was cooled to 5° C. and at this temperature acidified to pH 5 with concentrated acetic acid. The precipitated solid was filtered off and dried to give 5.2 g (92%) of 2,2-dimethyl-5-nitro-1,3-dioxane m.p. 60°-61° C. 1H NMR in CD3OD also confirmed the structure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-5-nitro-1,3-dioxane
Reactant of Route 2
2,2-Dimethyl-5-nitro-1,3-dioxane
Reactant of Route 3
2,2-Dimethyl-5-nitro-1,3-dioxane
Reactant of Route 4
2,2-Dimethyl-5-nitro-1,3-dioxane
Reactant of Route 5
Reactant of Route 5
2,2-Dimethyl-5-nitro-1,3-dioxane
Reactant of Route 6
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